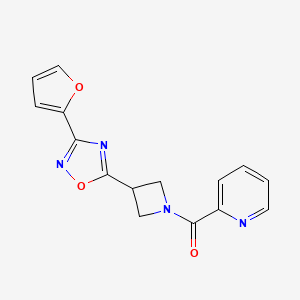

![molecular formula C21H15Cl2NO3 B2737564 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide CAS No. 289504-09-2](/img/structure/B2737564.png)

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a chemical compound with the molecular formula C15H11Cl2NO2 . It has an average mass of 308.159 Da and a mono-isotopic mass of 307.016693 Da .

Molecular Structure Analysis

In the title compound, the dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is used as an intermediate in the synthesis of anxiety disorder active pharmaceutical ingredient lorazepam .Wissenschaftliche Forschungsanwendungen

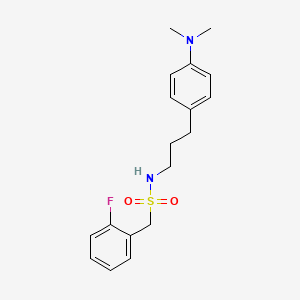

Structural Configurations and Molecular Interactions

Research on structurally related compounds, such as 5-chloro-2-methoxy-N-phenylbenzamide derivatives, has shown the importance of absolute configuration and the impact of substituents on molecular structure. Studies involving X-ray crystallography and NMR spectroscopy have elucidated the 3D configurations of these compounds, highlighting the planarity of certain derivatives and the effects of substituent modification on molecular geometry (Galal et al., 2018). Similarly, research on N-3-hydroxyphenyl-4-methoxybenzamide revealed the influence of intermolecular interactions on molecular geometry, showcasing how crystal packing and dimerization affect dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

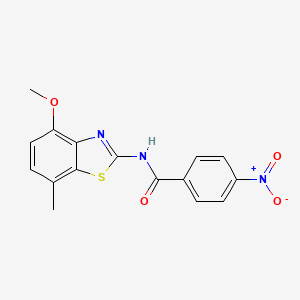

Potential Medicinal Applications

The structural and physicochemical properties of related benzamide derivatives have been linked to potential medicinal applications. For instance, the modulation of molecular configurations and the introduction of specific substituents have been suggested to enhance reactivity and interaction capabilities with surrounding molecules, which could be beneficial in developing new therapeutic agents (Galal et al., 2018). Further, the synthesis and evaluation of N-phenylbenzamide derivatives against various viral strains have identified compounds with promising antiviral activities at low micromolar concentrations, suggesting a potential avenue for the development of anti-EV 71 drugs (Ji et al., 2013).

Antioxidant Properties

The preparation and assessment of N-arylbenzamides with various substituents have shown that these compounds exhibit significant antioxidant capacities, potentially outperforming reference molecules like BHT in DPPH and FRAP assays. Computational analysis supported these findings, highlighting the positive effects of electron-donating groups on antioxidant properties and suggesting that protonated systems could offer enhanced antioxidative features (Perin et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO3/c1-27-15-9-6-13(7-10-15)21(26)24-19-11-8-14(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWUAABGXODDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)

![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)

![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)

![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)

![[4-(But-2-en-1-yloxy)phenyl]boronic acid](/img/structure/B2737503.png)